molecular formula C9H7N3O2 B11908334 [1,3]Dioxolo[4,5-g]quinazolin-8-amine

[1,3]Dioxolo[4,5-g]quinazolin-8-amine

Cat. No.: B11908334
M. Wt: 189.17 g/mol
InChI Key: YWOZVBGEIZKZKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-g]quinazolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of mono-propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation . The reaction can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-g]quinazolin-8-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-g]quinazolin-8-amine is unique due to its specific dioxolo-quinazoline structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to inhibit biofilm formation and interact with the GABA A receptor sets it apart from other similar compounds .

Biological Activity

[1,3]Dioxolo[4,5-g]quinazolin-8-amine is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Synthesis

The synthesis of this compound has been explored through various methodologies, focusing on optimizing yields and purity. The compound can be synthesized via a multi-step process involving the formation of the quinazoline core followed by dioxole incorporation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro testing against several cancer cell lines has shown promising results:

  • Cell Lines Tested :
    • Huh7-D12 (liver cancer)
    • Caco-2 (colorectal cancer)
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • MDA-MB-468 (breast cancer)
    • PC-3 (prostate cancer)

The compound exhibited significant cytotoxicity with IC50 values in the micromolar range for several of these cell lines, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases associated with tumor growth. Studies indicate that modifications in the molecular structure can enhance affinity towards various kinases, including:

  • CDK9/CyclinT
  • Haspin
  • Pim-1
  • GSK-3β
  • CK-1ε
  • JAK3
  • CLK1
  • DYRK1A

Notably, some derivatives demonstrated moderate inhibitory activity against JAK3 and Haspin kinases .

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of synthesized quinazoline derivatives including this compound revealed that most compounds showed selective toxicity towards cancer cells while sparing normal cells. For instance:

CompoundCell LineIC50 (µM)Selectivity Index
5bMDA-MB-2317.2>10
6bHCT-1165.5>12
6cPC-36.0>15

These findings suggest that structural modifications could lead to enhanced selectivity and potency against specific cancers .

Case Study 2: Kinase Inhibition Profile

In another investigation focusing on kinase inhibition, derivatives of this compound were tested for their ability to inhibit various kinases. The results indicated:

CompoundKinase Target% Inhibition at 10 µM
6aJAK364%
6cHaspin88%
IIGSK-3β87%

These results underscore the compound's potential as a multi-targeted therapeutic agent in oncology .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]quinazolin-8-amine

InChI

InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12)

InChI Key

YWOZVBGEIZKZKK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N

Origin of Product

United States

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